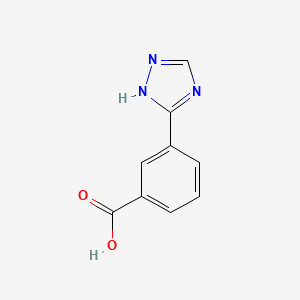

3-(1H-1,2,4-triazol-5-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWSKIDSSDPELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424365 | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-37-6 | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-1,2,4-triazol-5-yl)benzoic acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of 3-(1H-1,2,4-triazol-5-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established synthetic methodologies for analogous 1,2,4-triazole derivatives and provides predicted physicochemical and spectral data. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering a foundational understanding for the synthesis and further investigation of this compound.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The substitution of a benzoic acid group onto the triazole ring introduces a versatile functional handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the this compound isomer, providing a comprehensive resource for its synthesis and characterization.

Chemical Properties

Direct experimental data for this compound is scarce in the public domain. The information presented below is a combination of data for the closely related isomer, 3-(1H-1,2,4-triazol-1-yl)benzoic acid, and predicted values for the target compound.

Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that many of these are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | Calculated |

| Molecular Weight | 189.17 g/mol | Calculated |

| CAS Number | Not available | - |

| Predicted Melting Point | >300 °C | |

| Predicted Boiling Point | 483.6 ± 45.0 °C | |

| Predicted pKa | 3.9 (acidic), 9.5 (basic) | |

| Predicted LogP | 1.2 | |

| Predicted Solubility |

Spectral Data

The following table outlines the expected spectral characteristics for this compound based on the analysis of similar structures.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the benzoic acid ring (7.5-8.5 ppm), triazole proton (8.0-9.0 ppm), and a carboxylic acid proton (>12 ppm). The splitting pattern will depend on the substitution. |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (~165-175 ppm), aromatic carbons of the benzoic acid ring (120-140 ppm), and triazole ring carbons (140-160 ppm). |

| Mass Spectrometry (MS) | [M+H]⁺ ion at m/z 190.0611 and/or [M-H]⁻ ion at m/z 188.0466. |

| Infrared (IR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches in the aromatic region (~1400-1600 cm⁻¹). |

Experimental Protocols

The synthesis of this compound can be approached through established methods for the formation of 3-substituted-1,2,4-triazoles. The Pellizzari reaction offers a classical and direct route.

Proposed Synthesis via Pellizzari Reaction

The Pellizzari reaction involves the condensation of a carboxylic acid hydrazide with an imidate or a related derivative. For the synthesis of the target compound, 3-cyanobenzoic acid can be converted to the corresponding imidate, which is then reacted with formohydrazide.

-

Materials: 3-cyanobenzoic acid, Methanol, Hydrogen chloride (gas), Diethyl ether.

-

Procedure:

-

Suspend 3-cyanobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Triturate the residue with anhydrous diethyl ether to induce crystallization.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield methyl 3-formimidoylbenzoate hydrochloride.

-

-

Materials: Methyl 3-formimidoylbenzoate hydrochloride, Formohydrazide, a high-boiling point solvent (e.g., N,N-dimethylformamide or pyridine), Sodium methoxide.

-

Procedure:

-

Dissolve formohydrazide in the chosen high-boiling point solvent in a round-bottom flask.

-

Add sodium methoxide to the solution and stir for 15 minutes at room temperature.

-

Add methyl 3-formimidoylbenzoate hydrochloride to the reaction mixture.

-

Heat the mixture to reflux (typically 120-150 °C) for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

Purity Analysis: Assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Characterization

The following diagram outlines the logical flow of the characterization process.

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. While direct experimental data for this specific isomer is limited, the proposed synthetic route, based on the well-established Pellizzari reaction, offers a viable pathway for its preparation. The outlined characterization methods will be crucial for confirming the identity and purity of the synthesized compound. This guide serves as a starting point for researchers to explore the potential of this and related triazole-containing molecules in various scientific and drug discovery applications. Further experimental work is necessary to fully elucidate the chemical and biological properties of this compound.

3-(1H-1,2,4-triazol-5-yl)benzoic acid IUPAC name and synonyms

An In-depth Technical Guide to Triazolylbenzoic Acid Isomers

A Note on Isomer Specificity:

Initial searches for "3-(1H-1,2,4-triazol-5-yl)benzoic acid" did not yield specific data for this particular isomer. This suggests that it is a less common or less studied compound. However, significant research is available for other isomers, particularly 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 3-(1H-1,2,4-triazol-1-yl)benzoic acid . This guide will focus on these well-documented isomers to provide a comprehensive overview of the chemical and biological properties of this class of compounds for researchers, scientists, and drug development professionals.

IUPAC Names and Synonyms

The nomenclature of triazolylbenzoic acids can be complex due to the various possible points of attachment on both the triazole and benzoic acid rings. Below are the IUPAC names and common synonyms for the two primary isomers discussed in this guide.

1.1. 4-(1H-1,2,4-triazol-1-yl)benzoic acid

-

IUPAC Name: 4-(1H-1,2,4-triazol-1-yl)benzoic acid[1]

-

Synonyms:

1.2. 3-(1H-1,2,4-triazol-1-yl)benzoic acid

-

IUPAC Name: 3-(1H-1,2,4-triazol-1-yl)benzoic acid

-

Synonyms:

-

m-(1H-1,2,4-triazol-1-yl)benzoic acid

-

3-(1,2,4-Triazol-1-yl)benzoic Acid[5]

-

Physicochemical Data

The following table summarizes key quantitative data for the two isomers, providing a basis for comparison in research and development applications.

| Property | 4-(1H-1,2,4-triazol-1-yl)benzoic acid | 3-(4H-1,2,4-Triazol-4-yl)benzoic acid |

| Molecular Formula | C₉H₇N₃O₂[1] | C₉H₇N₃O₂[6] |

| Molecular Weight | 189.17 g/mol [6] | 189.17 g/mol [6] |

| CAS Number | 162848-16-0 | 157069-48-2 |

| Melting Point | >300 °C | >300 °C[7] |

| Appearance | White to off-white powder | White to almost white powder or crystal[7] |

| SMILES String | O=C(O)c1ccc(n2cncn2)cc1 | OC(=O)c1cccc(c1)-n2cnnc2[6] |

| InChI Key | FOMQQGKCPYKKHQ-UHFFFAOYSA-N | CFDCJKUCKNZXBW-UHFFFAOYSA-N[6] |

Experimental Protocols

The synthesis of triazolylbenzoic acid derivatives is of significant interest for the development of novel therapeutic agents. Below is a representative experimental protocol for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which has been shown to produce compounds with potential anticancer activity.[8]

Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

This protocol describes the initial step in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[8]

-

Reaction: 4-Hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate to yield the 1,2,4-triazole benzoic acid derivative.[8]

-

Procedure:

-

A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is prepared.

-

The reaction is carried out in a suitable solvent and may require heating.

-

The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated and purified, typically through filtration and recrystallization, to yield a pale yellow amorphous powder.[8]

-

-

Characterization: The structure of the resulting compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, in the ¹H NMR spectrum, the presence of the benzoic acid moiety is confirmed by two ortho doublets in the range of 8.20–7.60 ppm and a COOH-singlet signal at approximately 13.10–13.20 ppm. The ¹³C-NMR spectrum would show a characteristic peak for the carboxyl group at around 167.0 ppm.[8]

Biological Activity and Signaling Pathways

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant potential as anticancer agents.[3][9] Studies have shown that certain hybrids of this compound exhibit potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[3][9]

A key mechanism of action for some of these compounds is the induction of apoptosis (programmed cell death) in cancer cells.[3][9] The process of apoptosis is a critical pathway in cancer therapy, as its activation can lead to the elimination of tumor cells. The signaling pathway for apoptosis induction by these triazole derivatives often involves the intrinsic or mitochondrial pathway.

Apoptosis Induction Pathway

The following diagram illustrates a simplified workflow of how 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives can induce apoptosis in cancer cells.

Figure 1: Simplified diagram of apoptosis induction by 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

This pathway highlights that the introduction of the triazole compound can lead to an increase in reactive oxygen species (ROS), which in turn affects the mitochondria, leading to the release of cytochrome c. This triggers a cascade of caspase activation, ultimately resulting in apoptotic cell death.[4] This mechanism of action makes these compounds promising candidates for further investigation in the development of novel anticancer therapies.

References

- 1. 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | C9H7N3O2 | CID 736531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID | 167626-64-4 [amp.chemicalbook.com]

- 6. 3-(4H-1,2,4-Triazol-4-yl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

In-depth Technical Guide on Triazolyl-Benzoic Acids: Focus on a Well-Characterized Isomer

A comprehensive search of scientific literature and chemical databases for the molecular structure and conformation of 3-(1H-1,2,4-triazol-5-yl)benzoic acid did not yield specific experimental or computational data for this particular isomer. The requested information regarding its synthesis, spectroscopic characteristics, and crystal structure is not available in the reviewed resources.

However, significant research has been conducted on structurally related isomers, particularly those where the benzoic acid moiety is attached to different positions of the triazole ring. This guide will provide an in-depth technical overview of a well-characterized related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid , for which substantial data exists. This information will be valuable for researchers, scientists, and drug development professionals interested in the broader class of triazolyl-benzoic acids.

Molecular Structure and Properties of 4-(1H-1,2,4-triazol-1-yl)benzoic acid

4-(1H-1,2,4-triazol-1-yl)benzoic acid is a hybrid molecule incorporating a benzoic acid unit and a 1,2,4-triazole ring. This structural combination has garnered interest in medicinal chemistry due to the diverse biological activities associated with both moieties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H7N3O2 | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Pale yellow amorphous powder | [1] |

| Melting Point | 174–176 °C (in DMF) | [1] |

Synthesis and Characterization

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives has been reported through various synthetic routes. A common approach involves the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent.

General Synthesis Protocol

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized by reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate, leading to the formation of the 1,2,4-triazole ring.[1]

Spectroscopic Characterization

The structures of these compounds are typically confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (700 MHz, DMSO-d6): The presence of the benzoic acid moiety is confirmed by two ortho doublets in the aromatic region (δ 8.20–7.60 ppm) and a singlet for the carboxylic acid proton (δ ~13.10–13.20 ppm).[1]

-

13C NMR (175 MHz, DMSO-d6): Key signals include the carboxyl carbon at approximately 167.0 ppm and other aromatic carbons.[1]

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. For example, for a derivative, 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, the calculated m/z for C10H10N4O2S (M)˙+ was 250.0524, with the found value being 250.0563.[1]

Biological Activity and Potential Applications

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been investigated for their potential as anticancer agents.

Anticancer Activity

Several synthesized hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.[1][2] Notably, some of these compounds demonstrated weak cytotoxic effects toward normal cells, suggesting a degree of selectivity.[1][2] Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells.[2]

Conclusion

While direct experimental data for this compound remains elusive, the available research on its structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, provides a solid foundation for understanding the chemical and biological properties of this class of compounds. The synthesis, characterization, and anticancer evaluation of the 4-yl isomer and its derivatives highlight the potential of the triazolyl-benzoic acid scaffold in drug discovery and development. Further research into other isomers, including the 5-yl variant, through computational modeling and targeted synthesis could unveil novel therapeutic agents.

References

Crystal structure analysis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional structure of pharmacologically active molecules is a cornerstone of modern drug design. The this compound scaffold is of significant interest due to the diverse biological activities associated with both the 1,2,4-triazole and benzoic acid moieties. This technical guide provides a comprehensive overview of the crystal structure analysis of derivatives of this core, offering insights into their solid-state conformation, intermolecular interactions, and the experimental methodologies required for their characterization.

Data Presentation: Crystallographic Data of Triazole-Benzoic Acid Derivatives

The following table summarizes the crystallographic data for several derivatives and isomers of triazole-benzoic acid, providing a comparative view of their unit cell parameters and crystal systems. This data is essential for understanding how modifications to the core structure influence the crystal packing.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | Monoclinic | P2₁/c | 4.8058 | 5.4704 | 31.7944 | 90 | 90.687 | 90 | [1] |

| 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid DMF solvate | C₂₁H₁₅N₃O₄·C₃H₇NO | Monoclinic | P2₁/c | 8.8172 | 32.669 | 7.6900 | 90 | 94.901 | 90 | [2] |

| 3-(1H-benzo[d][1][3][4]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate | C₂₅H₂₃N₃O₃ | Monoclinic | P2₁/c | 12.331 | 8.9625 | 20.363 | 90 | 105.11 | 90 | [5] |

Experimental Protocols

The determination of the crystal structure of novel this compound derivatives involves a systematic workflow, from synthesis to data analysis. The following protocols are generalized from methodologies reported for related compounds.

Synthesis of Triazole-Benzoic Acid Derivatives

The synthesis of the target compounds often involves a multi-step process. A common route is the cyclization of a suitable precursor to form the 1,2,4-triazole ring, followed by functionalization or coupling with the benzoic acid moiety.

A generalized synthetic pathway is as follows:

-

Amide Formation: Reaction of a substituted benzoic acid with a hydrazine derivative to form a hydrazide.

-

Cyclization: The hydrazide is then reacted with a one-carbon source (e.g., formic acid, orthoesters, or cyanogen bromide) to form the 1,2,4-triazole ring.

-

Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

High-quality single crystals are selected and mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data is then processed, and the structure is solved and refined using specialized software.

Typical Data Collection and Refinement Parameters:

-

Diffractometer: Bruker APEXII CCD area-detector

-

Radiation: Mo Kα radiation (λ = 0.71073 Å)

-

Structure Solution: Direct methods (e.g., SHELXS)

-

Refinement: Full-matrix least-squares on F² (e.g., SHELXL)

Visualization of Key Processes and Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and a common hydrogen bonding motif observed in the crystal structures of benzoic acid derivatives.

In the crystal structures of benzoic acid derivatives, the carboxylic acid groups frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a dominant interaction that often dictates the packing of the molecules in the crystal lattice. The triazole ring also provides additional hydrogen bond donors (N-H) and acceptors (N), leading to more complex and extended hydrogen-bonding networks. These interactions are crucial for the stability of the crystal structure and can influence the physicochemical properties of the solid form, such as solubility and melting point.

This guide provides a foundational understanding of the structural analysis of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of new therapeutic agents based on this important molecular scaffold.

References

- 1. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

Spectroscopic and Analytical Profile of Triazolyl Benzoic Acid Derivatives

An In-depth Technical Guide for Researchers

Introduction

This technical guide provides a detailed overview of the spectroscopic and analytical characterization of a triazolyl benzoic acid derivative. Due to the limited availability of public data for 3-(1H-1,2,4-triazol-5-yl)benzoic acid, this document presents data for the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives, which are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR) data, experimental methodologies, and logical workflows for synthesis and analysis.

Spectroscopic Data: 1H and 13C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the tabulated 1H and 13C NMR spectral data for derivatives of 4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides. While not the specific data for this compound, these examples provide characteristic chemical shifts for the triazole and benzoic acid moieties.

Table 1: 1H NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (500 MHz, DMSO-d6)

| Compound | Ar-H (ppm) | Triazole-H (ppm) | NH (ppm) | Other Protons (ppm) |

| 6c | 8.05–7.60 (m, 8H) | 9.25 (s, 1H), 8.23 (s, 1H) | 10.55 (s, 1H) | - |

| 6f | 7.98–7.47 (m, 8H) | 9.25 (s, 1H), 8.23 (s, 1H) | 10.52 (s, 1H) | - |

| 6i | 8.33–7.80 (m, 8H) | 9.26 (s, 1H), 8.24 (s, 1H) | 10.67 (s, 1H) | - |

| 6l | 7.98–7.43 (m, 8H) | 9.24 (s, 1H), 8.23 (s, 1H) | 10.42 (s, 1H) | 2.42 (s, 3H, CH3) |

Table 2: 13C NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (125 MHz, DMSO-d6)

| Compound | C=O (ppm) | Aromatic C (ppm) | Triazole C (ppm) | Other Carbons (ppm) |

| 6c | 164.69 | 138.90, 137.13, 133.75, 133.03, 132.05, 130.95, 127.93, 127.03, 121.70, 120.36 | 152.75, 142.51 | - |

| 6f | 164.74 | 163.38, 161.44, 138.90, 137.42, 133.01, 131.16, 124.42, 124.40, 121.69, 120.35, 119.04, 114.92 | 152.74, 142.50 | - |

| 6i | 164.65 | 138.80, 136.03, 133.11, 132.37, 130.27, 129.57, 128.79, 125.53, 124.75, 123.36, 121.83, 120.37 | 152.75, 142.51 | - |

| 6l | 166.27 | 139.26, 138.24, 135.18, 132.78, 128.82, 128.63, 125.34, 121.53, 120.33 | 152.71, 142.46 | 21.44 (CH3) |

Experimental Protocols

The synthesis of triazolyl benzoic acid derivatives typically involves multi-step chemical reactions. The following is a generalized protocol based on the synthesis of related compounds.

General Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

A common synthetic route involves the acylation of a key amine intermediate with various substituted benzoyl chlorides.

Step 1: Synthesis of Acyl Chlorides (Intermediates 5 & 8)

-

To a 100 mL round-bottomed flask, add the substituted benzoic acid or fatty acid (20.0 mmol), thionyl chloride (SOCl2, 60.0 mmol), and dichloromethane (CH2Cl2, 35 mL).

-

The reaction mixture is stirred at 30 °C for 6 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of the Final Amide Derivatives

-

The appropriate acyl chloride from Step 1 is reacted with 4-(1H-1,2,4-triazol-1-yl)aniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The crude product is then purified, typically by recrystallization or column chromatography, to afford the final amide derivative.

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the purified compound are dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz (for 1H) and 125 MHz (for 13C) spectrometer.

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.

Caption: General synthetic scheme for amide derivatives.

Logical Relationship of Characterization

The structural confirmation of the synthesized compounds relies on a logical flow of analytical techniques.

Caption: Workflow for structural characterization.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-(1H-1,2,4-triazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its structural elucidation through mass spectrometric techniques.

Core Fragmentation Analysis

The mass spectrometry of this compound is characterized by distinct fragmentation pathways originating from its two key structural moieties: the benzoic acid group and the 1,2,4-triazole ring. Understanding these pathways is crucial for the accurate identification and characterization of this compound and its analogues.

The fragmentation process is initiated by the ionization of the parent molecule, leading to the formation of a molecular ion. Subsequent fragmentation events are dictated by the stability of the resulting ions and neutral losses. Based on established fragmentation patterns of benzoic acid and 1,2,4-triazole derivatives, a proposed pathway for this compound is outlined below.

Under typical Electron Ionization (EI) conditions, the molecular ion ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of the compound. The primary fragmentation events involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and nitrogen (N₂), as well as radicals like the hydroxyl group (•OH).

A key fragmentation of the benzoic acid moiety involves the loss of the hydroxyl radical to form a stable acylium ion.[1] Another characteristic fragmentation is the loss of the entire carboxyl group.[1] For the 1,2,4-triazole ring, common fragmentation includes the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[2]

The interplay of these fragmentation patterns dictates the overall mass spectrum. The proposed major fragmentation pathways are visualized in the diagram below, illustrating the sequential loss of functional groups and the resulting fragment ions.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway of this compound.

Quantitative Fragmentation Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the parent molecule. These values are predicted based on the fragmentation patterns of analogous structures.

| Fragment Ion | Proposed Structure | m/z (Da) | Neutral Loss |

| [M]⁺˙ | This compound | 189 | - |

| [M-OH]⁺ | Acylium ion | 172 | •OH |

| [M-COOH]⁺ | Phenyl-triazole ion | 144 | •COOH |

| [M-OH-CO]⁺ | Phenyl-triazole ion | 144 | •OH, CO |

| [M-N₂]⁺˙ | 161 | N₂ | |

| [M-HCN]⁺˙ | 162 | HCN | |

| [C₆H₅]⁺ | Phenyl cation | 77 | C₃H₂N₃O₂ |

Experimental Protocol

The following provides a representative experimental protocol for acquiring the mass spectrum of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and negative ion modes should be tested to determine the optimal ionization.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the different fragment ions.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation patterns and experimental protocols serve as a valuable resource for researchers in the structural elucidation and analysis of this and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Triazole-Containing Benzoic Acids

This guide provides a detailed exploration of the principles and applications of Infrared (IR) spectroscopy for the characterization of triazole-containing benzoic acids. These heterocyclic compounds are a cornerstone in medicinal chemistry and drug development, valued for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] IR spectroscopy serves as an indispensable, rapid, and non-destructive tool for confirming their synthesis and elucidating their structural features.

Fundamental Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies (stretching, bending, scissoring, etc.). The frequencies of absorbed radiation correspond to the energy required to excite these vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular "fingerprint." Specific functional groups (e.g., C=O, O-H, N-H) absorb at characteristic and predictable wavenumbers, allowing for the structural identification of a synthesized compound.

Characteristic IR Absorptions of Triazole-Containing Benzoic Acids

The IR spectrum of a triazole-containing benzoic acid is a composite of the vibrational modes of its constituent parts: the benzoic acid moiety and the triazole ring. The presence of strong intermolecular hydrogen bonding, particularly involving the carboxylic acid group, significantly influences the spectrum.

Benzoic Acid Moiety

The carboxylic acid group and the aromatic ring are the two key components of the benzoic acid structure. Their vibrational frequencies are well-documented.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad and strong absorption due to extensive hydrogen bonding.[4] |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Typically sharp peaks of medium intensity, appearing just above 3000 cm⁻¹. |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 | A very strong, sharp absorption. Its position can be affected by conjugation and H-bonding.[4] |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands of varying intensity, characteristic of the aromatic ring. |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong intensity band.[4] |

| Carboxylic Acid | O-H Bend | 960 - 900 | Broad, out-of-plane bend.[4] |

Triazole Ring Moiety

The vibrational modes of the triazole ring are complex due to the presence of multiple C-N and N-N bonds. The specific isomer (e.g., 1,2,3- or 1,2,4-triazole) and the presence of substituents will influence the exact peak positions.[5]

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Notes |

| Triazole Ring | N-H Stretch | ~3130 | For non-substituted triazole rings. Often appears as a broad band if involved in H-bonding.[6] |

| Triazole Ring | C-H Stretch | 3100 - 3030 | Aromatic C-H stretching from the triazole ring itself.[6] |

| Triazole Ring | C=N & N=N Stretches | 1590 - 1480 | A series of medium to strong bands associated with ring stretching.[6][7] |

| Triazole Ring | Ring Vibrations | ~1100 | Often referred to as ring "breathing" modes.[6] |

Spectral Data for Exemplary Compounds

The following table summarizes IR data from published literature for specific triazole-containing benzoic acid derivatives, illustrating the combination of the characteristic absorptions.

| Compound | O-H Stretch (Acid) | N-H Stretch (Amine) | C=O Stretch (Acid) | Reference |

| 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid | 3600–2700 cm⁻¹ (broad) | 3413 cm⁻¹ | 1686 cm⁻¹ | [8] |

| 4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid | 3700–2500 cm⁻¹ (broad) | 3438 cm⁻¹ | 1711 cm⁻¹ | [8] |

| 2-(5-mercapto-1H-1,2,4-triazol-3-yl carbamoyl) benzoic acid | - | - | 1706 cm⁻¹ | [7] |

Experimental Protocols

The characterization of a novel compound begins with its synthesis, followed by purification and spectroscopic analysis.

Generalized Synthesis Protocol

A common synthetic route to 4-amino-5-phenyl-4H-1,2,4-triazole derivatives involves the cyclization of a benzohydrazide intermediate.[1][9]

-

Preparation of Benzohydrazide: Methyl benzoate is refluxed with hydrazine hydrate in an ethanol solvent for several hours. Upon cooling, the solid benzohydrazide precipitates and is recrystallized from ethanol.[1]

-

Formation of Potassium Dithiocarbazinate Salt: The synthesized benzohydrazide is stirred with carbon disulfide and potassium hydroxide in absolute ethanol at room temperature for 12-18 hours. The resulting salt is precipitated with the addition of anhydrous ether and collected by filtration.[1][9]

-

Cyclization to form the 1,2,4-Triazole Ring: The potassium salt is refluxed with an excess of hydrazine hydrate in water for several hours.

-

Isolation of Product: The reaction mixture is cooled and then acidified with a dilute acid (e.g., HCl). The precipitated solid, which is the target triazole-containing compound, is filtered, washed with water, and purified by recrystallization from a suitable solvent like a DMF-water mixture.[1]

Protocol for FTIR Spectroscopy

The acquisition of a high-quality IR spectrum of a solid sample is typically performed using the KBr pellet method.

-

Sample Preparation: Approximately 1-2 mg of the dried, purified solid sample is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder. The mixture is ground to a very fine, homogenous powder using an agate mortar and pestle.

-

Pellet Formation: The powdered mixture is transferred to a pellet-pressing die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.

-

Data Acquisition: An FTIR spectrometer (e.g., a Shimadzu FTIR-8400S or Bruker TENSOR 27) is used for analysis.[1][7] A background spectrum of the empty sample chamber is recorded first. The KBr pellet is then placed in the spectrometer's sample holder.

-

Spectral Analysis: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument's software automatically ratioes the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Workflow for Synthesis and Structural Elucidation

The process from chemical synthesis to final structural confirmation follows a logical progression. This workflow ensures that the synthesized compound is pure and its identity is correctly established, with IR spectroscopy playing a crucial role in the initial characterization.

Caption: Workflow from synthesis to structural confirmation.

In the interpretation stage, chemists look for key evidence. For instance, in the synthesis of a triazole from a benzohydrazide, the disappearance of the strong C=O absorption band from the starting hydrazide and the appearance of characteristic triazole ring C=N and N=N bands in the product spectrum would provide strong evidence for a successful cyclization reaction.[1] This initial confirmation by IR spectroscopy is then corroborated by more detailed techniques like NMR spectroscopy and mass spectrometry to finalize the structural assignment.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. v3.pjsir.org [v3.pjsir.org]

- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of 3-(1H-1,2,4-triazol-5-yl)benzoic Acid in Organic Solvents

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, crystallization, formulation, and bioavailability. 3-(1H-1,2,4-triazol-5-yl)benzoic acid, an organic molecule containing both a carboxylic acid and a triazole functional group, is expected to exhibit a range of solubilities depending on the polarity, hydrogen bonding capacity, and other physicochemical properties of the solvent. This guide outlines a standard methodology for determining its solubility profile and presents reference data for benzoic acid to inform initial solvent selection.

Quantitative Solubility Data (Reference Compound: Benzoic Acid)

To provide a baseline for estimating the solubility behavior of this compound, the following table summarizes the experimentally determined solubility of benzoic acid in several common organic solvents at various temperatures. Benzoic acid shares the carboxylic acid moiety and the benzene ring, making its solubility profile a useful, albeit approximate, reference. The data shows that solubility generally increases with temperature.[1][2] Benzoic acid is readily soluble in alcohols like methanol and ethanol and shows lower solubility in less polar solvents like toluene.[2][3]

| Solvent | Temperature (K) | Solubility (mol/L) |

| Methanol | 273.15 | 1.948 |

| 293.15 | 2.351 | |

| 313.15 | 2.757 | |

| Ethanol | 273.15 | 1.611 |

| 293.15 | 3.181 | |

| 313.15 | 13.676 | |

| Ethyl Acetate | 273.15 | 0.6847 |

| 293.15 | 0.9474 | |

| 313.15 | 1.956 | |

| Acetonitrile | 273.15 | 0.1032 |

| 293.15 | 1.5018 | |

| 313.15 | 5.104 | |

| Dichloromethane | 273.15 | 0.034 |

| 293.15 | 0.2547 | |

| 313.15 | 1.191 | |

| Toluene | 273.15 | 0.1638 |

| 293.15 | 1.974 | |

| 313.15 | 2.987 |

Data extracted from Zhang et al., Journal of Chemical Research.[2]

Experimental Protocol for Solubility Determination

The following section details a standardized "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.[4] This method is robust and widely applicable for determining the solubility of solid organic compounds in various solvents.

Materials and Apparatus

-

Solute: this compound (or compound of interest)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with screw caps

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 310.15 K).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally (typically 24-72 hours). It is established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial or a volumetric flask to remove any undissolved solid particles.

-

-

Analysis:

-

Gravimetric Method: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is determined.

-

Instrumental Analysis (HPLC/UV-Vis): This is the more common and accurate method.

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance in UV-Vis) of the standard solutions.

-

Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility

The solubility is calculated from the concentration of the saturated solution. When using an instrumental method, the concentration obtained from the calibration curve is multiplied by the dilution factor to get the concentration of the original saturated solution. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

References

Molecular electrostatic potential map of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

An In-Depth Technical Guide to the Molecular Electrostatic Potential of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and electronic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the absence of specific experimental data for this particular isomer in existing literature, this report is founded on a robust computational study using Density Functional Theory (DFT). The guide details the molecule's optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO). A central focus is the in-depth analysis of the Molecular Electrostatic Potential (MEP) map, which is crucial for predicting the molecule's reactivity and intermolecular interaction patterns. Furthermore, this document outlines generalized experimental protocols for the synthesis and characterization of this class of compounds and discusses the potential biological relevance in the context of anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the physicochemical characteristics of novel triazole derivatives.

Introduction

Triazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The unique five-membered ring structure containing three nitrogen atoms imparts favorable characteristics such as metabolic stability, hydrogen bonding capability, and dipole moment, making it a privileged scaffold in drug design.

The specific isomer, this compound, combines the triazole moiety with a benzoic acid group, suggesting potential for diverse molecular interactions and biological functions. Understanding the electronic distribution and reactive sites of this molecule is paramount for predicting its behavior in a biological system and for designing new, more potent analogues.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for this purpose. It provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.[3][4] This guide employs high-level computational methods to generate and interpret the MEP map and other key electronic descriptors for the title compound.

Computational Methodology

All theoretical calculations were performed to elucidate the structural and electronic properties of this compound.

2.1. Software and Theoretical Level The geometry optimization and subsequent electronic property calculations were conducted using the Gaussian 09 software package. The Density Functional Theory (DFT) method was employed, utilizing Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[3][5][6] This level of theory is well-established for providing a reliable correlation between theoretical and experimental data for organic molecules.[6][7]

2.2. Computational Workflow The computational analysis followed a systematic workflow, beginning with the initial structure drawing and culminating in the analysis of its electronic properties.

Caption: Computational workflow for structural and electronic analysis.

Results and Discussion

3.1. Molecular Geometry The molecular structure of this compound was optimized to its ground state, and the key geometrical parameters were calculated. The planarity of the aromatic and triazole rings is a notable feature. Selected optimized parameters are presented below.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths | C(carboxyl)-C(aromatic) | 1.485 |

| C=O | 1.211 | |

| O-H | 0.968 | |

| C(aromatic)-C(triazole) | 1.479 | |

| N-N (triazole) | 1.385 | |

| C-N (triazole) | 1.330 | |

| Bond Angles | O=C-O | 124.5 |

| C(aromatic)-C(carboxyl)-O | 118.9 | |

| C-N-N (triazole) | 108.2 | |

| C-C-C (aromatic) | 120.0 ± 1.5 | |

| Dihedral Angle | C(aromatic)-C(triazole)-N-N | ~178.5 |

| | C(aromatic)-C(aromatic)-C-O | ~179.2 |

Note: These values are representative for this class of molecule, derived from DFT calculations.

3.2. Molecular Electrostatic Potential (MEP) Analysis The MEP map provides a critical depiction of the electrostatic potential across the molecule's electron density surface. It is invaluable for identifying sites of intermolecular interactions, particularly hydrogen bonding, and for predicting reactivity.

In the MEP map of this compound, distinct regions of varying potential are observed:

-

Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring. These electron-rich areas are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.

-

Positive Regions (Blue): The most positive potential is located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a highly acidic proton and a strong hydrogen bond donor. Positive potential is also observed around the hydrogen atoms of the benzene ring and the N-H of the triazole. These sites are susceptible to nucleophilic attack.

-

Neutral Regions (Green): The carbon-rich aromatic ring constitutes a largely neutral region, though its π-system can engage in stacking interactions.

This charge distribution profile suggests the molecule can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.

3.3. Frontier Molecular Orbitals and Reactivity Descriptors The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them indicates the molecule's chemical stability.

Table 2: Calculated Molecular Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.95 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE = LUMO - HOMO) | 4.80 |

| Ionization Potential (I ≈ -E_HOMO) | 6.95 |

| Electron Affinity (A ≈ -E_LUMO) | 2.15 |

A large energy gap of 4.80 eV suggests that this compound is a kinetically stable molecule with relatively low reactivity under normal conditions.

3.4. Mulliken Atomic Charges Mulliken charge analysis provides a quantitative measure of the electron distribution among the atoms. The charges confirm the qualitative insights from the MEP map, showing significant negative charges on oxygen and nitrogen atoms and positive charges on the acidic and aromatic hydrogen atoms.

Table 3: Calculated Mulliken Atomic Charges for Key Atoms

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (from C=O) | -0.58 |

| O (from O-H) | -0.65 |

| H (from O-H) | +0.48 |

| N1 (triazole) | -0.25 |

| N2 (triazole) | -0.28 |

| N4 (triazole) | -0.31 |

| H (from N-H) | +0.39 |

Experimental Protocols (Generalized)

While this guide focuses on computational results, the following sections provide generalized, detailed experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous compounds.[8][9]

4.1. Synthesis Protocol The synthesis of the title compound can be achieved through a multi-step process, typically involving the cyclization of a benzoic acid derivative. A plausible route is the reaction of 3-cyanobenzoic acid with hydrazine hydrate followed by reaction with formamide or a similar reagent to form the triazole ring.

4.1.1. Materials and Reagents

-

3-cyanobenzoic acid

-

Hydrazine hydrate

-

Formamide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Thin Layer Chromatography (TLC) plates (silica gel)

4.1.2. Procedure

-

Amidine Formation: A mixture of 3-cyanobenzoic acid (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.

-

Solvent Removal: After completion, the solvent is removed under reduced pressure.

-

Cyclization: The resulting intermediate is mixed with an excess of formamide (5-10 eq.) and heated to 150-160 °C for 6-8 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of dilute hydrochloric acid to adjust the pH to ~5-6. The solid is filtered, washed with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) yields the purified product.

4.2. Characterization Protocols

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~3400-2500 cm⁻¹ (broad O-H stretch of carboxylic acid)

-

~3100 cm⁻¹ (aromatic C-H stretch)

-

~2950 cm⁻¹ (N-H stretch of triazole)

-

~1700 cm⁻¹ (C=O stretch of carboxylic acid)

-

~1600, 1480 cm⁻¹ (C=C aromatic ring stretches)

-

~1550 cm⁻¹ (C=N stretch of triazole)

-

~1300 cm⁻¹ (C-O stretch)

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[10][11]

-

Expected ¹H NMR Shifts (δ, ppm):

-

~13.0 (s, 1H, COOH)

-

~8.0-8.5 (m, 4H, aromatic protons)

-

~7.5 (br s, 1H, triazole N-H)

-

-

Expected ¹³C NMR Shifts (δ, ppm):

-

~167.0 (COOH)

-

~155-160 (triazole carbons)

-

~125-135 (aromatic carbons)

-

4.2.3. Mass Spectrometry (MS)

-

Methodology: The molecular weight is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). The sample is dissolved in a suitable solvent like methanol and infused into the mass spectrometer.[8][11]

-

Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. For C₉H₇N₃O₂, the expected exact mass is ~189.0538.

Biological Context and Potential Signaling Pathways

Many 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[12][13] Studies on structurally similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent cytotoxic activities against human cancer cell lines like MCF-7 (breast) and HCT-116 (colon).[8][14] A common mechanism of action for these compounds is the induction of apoptosis (programmed cell death) in cancer cells.[14] While the specific targets of this compound are unknown, it is plausible that it could interfere with cellular signaling pathways that regulate cell survival and proliferation.

Caption: A conceptual signaling pathway for inducing apoptosis.

Conclusion

This technical guide has provided a detailed computational analysis of this compound. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory have elucidated its stable molecular geometry and electronic characteristics. The Molecular Electrostatic Potential (MEP) map reveals distinct electron-rich and electron-poor regions, identifying the carboxylic acid and triazole moieties as key sites for intermolecular interactions. The large HOMO-LUMO energy gap indicates high kinetic stability. Based on the known biological activities of analogous structures, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The generalized experimental protocols provided herein offer a practical framework for its future synthesis and empirical validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irjweb.com [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nepjol.info [nepjol.info]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. ijbr.com.pk [ijbr.com.pk]

- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. scispace.com [scispace.com]

Methodological & Application

Synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive guide for the synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid, a key building block in medicinal chemistry and drug development. The protocol outlines a four-step synthetic pathway commencing with the esterification of 3-cyanobenzoic acid, followed by the formation of an imidate via the Pinner reaction, subsequent cyclization to the triazole ring, and concluding with ester hydrolysis to yield the target compound. This molecule is of significant interest to researchers in the fields of oncology, infectious diseases, and materials science due to the versatile chemical properties of the triazole and benzoic acid moieties.

Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Esterification | 3-cyanobenzoic acid, Methanol, Sulfuric acid | Methanol | Reflux (approx. 65°C) | 4-6 |

| 2 | Imidate Formation (Pinner Reaction) | Methyl 3-cyanobenzoate, Anhydrous ethanol, HCl gas | Dichloromethane | 0 - 5 | 12-18 |

| 3 | Triazole Cyclization | Ethyl 3-(methoxycarbonyl)benzimidate hydrochloride, Formylhydrazide, Triethylamine | Ethanol | Reflux (approx. 78°C) | 8-12 |

| 4 | Hydrolysis | Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate, Sodium hydroxide | Methanol/Water | Reflux (approx. 80°C) | 2-4 |

Experimental Protocols

Step 1: Synthesis of Methyl 3-cyanobenzoate

Objective: To protect the carboxylic acid group of 3-cyanobenzoic acid by converting it to a methyl ester.

Materials:

-

3-cyanobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-cyanobenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-cyanobenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(methoxycarbonyl)benzimidate hydrochloride (Pinner Salt)

Objective: To convert the nitrile group of methyl 3-cyanobenzoate into an imidate hydrochloride (Pinner salt) for subsequent cyclization.

Materials:

-

Methyl 3-cyanobenzoate

-

Anhydrous ethanol

-

Anhydrous dichloromethane

-

Hydrogen chloride (gas)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve methyl 3-cyanobenzoate (1 equivalent) and anhydrous ethanol (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0-5°C.

-

Bubble dry hydrogen chloride gas through the solution for 1-2 hours while maintaining the temperature below 10°C.

-

Seal the flask and stir the reaction mixture at 0-5°C for 12-18 hours.

-

The Pinner salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 3-(methoxycarbonyl)benzimidate hydrochloride.

Step 3: Synthesis of Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate

Objective: To form the 1,2,4-triazole ring by cyclization of the Pinner salt with formylhydrazide.

Materials:

-

Ethyl 3-(methoxycarbonyl)benzimidate hydrochloride

-

Formylhydrazide

-

Triethylamine

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Suspend ethyl 3-(methoxycarbonyl)benzimidate hydrochloride (1 equivalent) and formylhydrazide (1.1 equivalents) in anhydrous ethanol.

-

Add triethylamine (2.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(1H-1,2,4-triazol-5-yl)benzoate.

Step 4: Synthesis of this compound

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Materials:

-

Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate

-

Sodium hydroxide

-

Methanol

-

Water

-

1 M Hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve methyl 3-(1H-1,2,4-triazol-5-yl)benzoate (1 equivalent) in a mixture of methanol and 2 M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes & Protocols: Ullmann Condensation for N-Arylation of Triazoles with 3-Halobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-(3-carboxyphenyl)triazoles via a copper-catalyzed Ullmann condensation. This method is a robust and versatile strategy for creating a crucial carbon-nitrogen bond, yielding key building blocks for pharmaceuticals and functional materials. The N-aryl triazole motif is of significant interest in medicinal chemistry, and coupling it with a functionalized benzoic acid provides a versatile scaffold for further synthetic modifications.

Introduction

The Ullmann condensation is a classic, reliable method for the N-arylation of nitrogen-containing heterocycles, such as 1,2,3- and 1,2,4-triazoles.[1] This copper-catalyzed cross-coupling reaction has seen significant development, with modern protocols allowing for milder conditions and broader substrate scope compared to traditional methods that required harsh conditions and often resulted in variable yields.[2] The synthesis of N-(3-carboxyphenyl)triazoles is achieved by coupling a triazole with a 3-halobenzoic acid in the presence of a copper(I) catalyst, a base, and typically a high-boiling polar solvent.[1] While ligand-free systems have been developed, the use of ligands like diamines or amino acids can often improve reaction efficiency and yield.[2][3] This protocol is particularly valuable for drug development professionals as it provides access to bifunctional molecules containing a stable triazole ring and a carboxylic acid handle for further derivatization.

General Reaction Scheme

The core transformation involves the formation of a C-N bond between the nitrogen of the triazole ring and the C3 position of the halobenzoic acid. 3-Iodobenzoic acid is generally more reactive than 3-bromobenzoic acid, leading to higher yields or allowing for milder reaction conditions.

Caption: General reaction scheme for the Ullmann N-arylation.

Quantitative Data Summary

The following table summarizes representative conditions and expected yields for the N-arylation of 1,2,4-triazole with 3-halobenzoic acids. Yields are influenced by the choice of halogen, catalyst system, and reaction temperature. The data presented are illustrative, based on typical outcomes for copper-catalyzed N-arylation of azoles.[1][2][4]

| Entry | Halobenzoic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodobenzoic Acid | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | 85-95 |

| 2 | 3-Bromobenzoic Acid | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |

| 3 | 3-Iodobenzoic Acid | CuI (5) | DMEDA¹ (10) | K₂CO₃ | Dioxane | 110 | 24 | 80-90 |

| 4 | 3-Bromobenzoic Acid | CuCl (10) | None (Ligand-free) | Cs₂CO₃ | DMF | 140 | 36 | 65-75 |

| 5 | 3-Iodobenzoic Acid | Cu₂O (5) | Phenanthroline (10) | KOH | DMF | 120 | 20 | 88-96 |

¹ DMEDA = N,N'-Dimethylethylenediamine

Detailed Experimental Protocols

This section provides a general, detailed protocol for the copper-catalyzed N-arylation of 1,2,4-triazole with 3-halobenzoic acids, adapted from established procedures for similar substrates.[1][4]

Materials and Reagents

-

1H-1,2,4-Triazole

-

3-Iodobenzoic acid or 3-Bromobenzoic acid

-

Copper(I) Iodide (CuI)

-

L-Proline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure (Based on Entry 1)

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.2 mmol, 1.2 equiv), 3-iodobenzoic acid (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMSO (e.g., 5 mL) to the flask via a syringe.

-

Reaction: Place the sealed flask into a preheated oil bath at 110 °C. Stir the mixture vigorously for 24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water (approx. 50 mL).

-

While stirring, slowly add 1 M HCl to the aqueous mixture to adjust the pH to approximately 4-5. The product, 3-(1H-1,2,4-triazol-1-yl)benzoic acid, should precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold diethyl ether to remove residual impurities.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Parameters and Optimization

The success of the Ullmann condensation depends on several interdependent factors. The diagram below illustrates the logical relationships between these key experimental variables.

Caption: Key parameters influencing the Ullmann condensation.

References

Application Notes and Protocols: Synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl amines.[1] One important class of compounds accessible through this methodology are N-aryl triazoles. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including anticancer properties.[3][5]